2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine
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Overview
Description
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles or amidines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Addition of the Hydrazinyl Group: The hydrazinyl group can be added through hydrazination reactions using hydrazine or its derivatives.
Incorporation of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions using piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy compounds.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine would depend on its specific application. For example:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-4-hydrazinyl-6-(morpholin-1-yl)-1,3,5-triazine: Similar structure but with a morpholine group instead of piperazine.
2-Butyl-4-hydrazinyl-6-(pyrrolidin-1-yl)-1,3,5-triazine: Contains a pyrrolidine group instead of piperazine.
Uniqueness
2-Butyl-4-hydrazinyl-6-(piperazin-1-yl)-1,3,5-triazine is unique due to the presence of the piperazinyl group, which can impart different chemical and biological properties compared to its analogs. This uniqueness can be exploited in designing compounds with specific desired activities.
Properties
CAS No. |
61082-40-4 |
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Molecular Formula |
C11H21N7 |
Molecular Weight |
251.33 g/mol |
IUPAC Name |
(4-butyl-6-piperazin-1-yl-1,3,5-triazin-2-yl)hydrazine |
InChI |
InChI=1S/C11H21N7/c1-2-3-4-9-14-10(17-12)16-11(15-9)18-7-5-13-6-8-18/h13H,2-8,12H2,1H3,(H,14,15,16,17) |
InChI Key |
JAYGYRIWFGXTCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC(=NC(=N1)N2CCNCC2)NN |
Origin of Product |
United States |
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